4-(Quinolin-2-ylethynyl)aniline
Description
4-(Quinolin-2-ylethynyl)aniline (CAS: 22191-97-5) is an aromatic amine derivative featuring a quinoline moiety linked to a para-substituted aniline via an ethynyl (C≡C) bridge. This compound is part of a broader class of quinoline-based molecules known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry .
Properties
Molecular Formula |
C17H12N2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(2-quinolin-2-ylethynyl)aniline |
InChI |
InChI=1S/C17H12N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,18H2 |
InChI Key |
NDWWISVHOYMWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Linkages and Substituents
The following table summarizes key structural analogs and their distinguishing features:
*Note: The exact linkage type for this compound is unspecified in the evidence but inferred from structural analysis.
Key Observations:
- Linkage Impact : Ethynyl groups (C≡C) provide greater rigidity and electronic conjugation compared to ethenyl (C=C) or imine (C=N) linkages, which may influence optical properties and thermal stability .
- Schiff Base vs. Ethynyl: Schiff base derivatives (e.g., 4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline}) exhibit planar geometries suitable for metal coordination, whereas ethynyl-linked compounds prioritize conjugation .
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